molecular formula C8H9NO5 B14903259 (2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B14903259
M. Wt: 199.16 g/mol
InChI Key: HZZVJAQRINQKSD-WHJCQOFKSA-N
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Description

The compound rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic lactam structure with significant interest in organic and medicinal chemistry. This compound is characterized by its unique bicyclic framework, which includes an oxirane ring fused to a lactam ring, making it a valuable scaffold for various chemical transformations and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as a cyclopentene derivative.

    Cyclization: The precursor undergoes a cyclization reaction to form the bicyclic framework.

    Functionalization: The resulting bicyclic intermediate is then functionalized to introduce the hydroxyethylidene and carboxylic acid groups. This may involve multiple steps, including oxidation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:

    Catalyst Optimization: Using efficient and cost-effective catalysts to improve yield and reduce reaction time.

    Process Optimization: Streamlining the reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

The compound rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylidene group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The carbonyl group in the lactam ring can be reduced to form hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the lactam nitrogen or the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted lactam or oxirane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique bicyclic structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific enzymes and receptors, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Azetidinones: These compounds share a similar lactam ring structure but lack the bicyclic framework.

    Beta-lactams: These antibiotics have a similar lactam ring but differ in their overall structure and biological activity.

    Oxiranes: These compounds contain an oxirane ring but lack the fused bicyclic structure.

Uniqueness

The uniqueness of rel-(2S,5S,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid lies in its fused bicyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

(2S,3Z,5S)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1-/t6-,7-/m0/s1

InChI Key

HZZVJAQRINQKSD-WHJCQOFKSA-N

Isomeric SMILES

C1[C@H]2N(C1=O)[C@@H](/C(=C/CO)/O2)C(=O)O

Canonical SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)O

Origin of Product

United States

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